molecular formula C12H14N4O2S3 B375692 N-(13-THIAZOL-2-YL)-3-({2-[(13-THIAZOL-2-YL)CARBAMOYL]ETHYL}SULFANYL)PROPANAMIDE

N-(13-THIAZOL-2-YL)-3-({2-[(13-THIAZOL-2-YL)CARBAMOYL]ETHYL}SULFANYL)PROPANAMIDE

Cat. No.: B375692
M. Wt: 342.5g/mol
InChI Key: UPZNJPSIKGETQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3’-sulfanediylbis[N-(1,3-thiazol-2-yl)propanamide] is a complex organic compound featuring a thiazole ring, which is a five-membered ring containing sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-sulfanediylbis[N-(1,3-thiazol-2-yl)propanamide] typically involves the reaction of thiazole derivatives with appropriate sulfanediyl and propanamide precursors. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

3,3’-sulfanediylbis[N-(1,3-thiazol-2-yl)propanamide] can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Substituting agents: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .

Scientific Research Applications

3,3’-sulfanediylbis[N-(1,3-thiazol-2-yl)propanamide] has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its anticancer and antiviral activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,3’-sulfanediylbis[N-(1,3-thiazol-2-yl)propanamide] involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exerting its antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3’-sulfanediylbis[N-(1,3-thiazol-2-yl)propanamide] is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dual thiazole rings and sulfanediyl linkage make it a versatile compound for various applications .

Properties

Molecular Formula

C12H14N4O2S3

Molecular Weight

342.5g/mol

IUPAC Name

3-[3-oxo-3-(1,3-thiazol-2-ylamino)propyl]sulfanyl-N-(1,3-thiazol-2-yl)propanamide

InChI

InChI=1S/C12H14N4O2S3/c17-9(15-11-13-3-7-20-11)1-5-19-6-2-10(18)16-12-14-4-8-21-12/h3-4,7-8H,1-2,5-6H2,(H,13,15,17)(H,14,16,18)

InChI Key

UPZNJPSIKGETQP-UHFFFAOYSA-N

SMILES

C1=CSC(=N1)NC(=O)CCSCCC(=O)NC2=NC=CS2

Canonical SMILES

C1=CSC(=N1)NC(=O)CCSCCC(=O)NC2=NC=CS2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.